

Introduction: Situating 2-Phenylbenzylamine Hydrochloride in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenylbenzylamine
hydrochloride

Cat. No.: B3043381

[Get Quote](#)

2-Phenylbenzylamine hydrochloride (CAS No: 1924-77-2) is a versatile organic compound that serves as a pivotal intermediate in numerous synthetic pathways.[1][2] Structurally, it features a biphenyl moiety connected to a methylamine group, which imparts a unique combination of steric and electronic properties. This structure makes it a valuable building block in medicinal chemistry and material science.[3] It is frequently utilized in the synthesis of complex molecules, including pharmaceuticals like antihistamines and antidepressants, as well as specialty agrochemicals.[1][3] Its hydrochloride salt form generally offers enhanced stability and solubility in aqueous and organic media, making it a preferred choice for laboratory research and formulation development.[1]

This guide provides a comprehensive exploration of the theoretical properties of **2-Phenylbenzylamine hydrochloride**, grounded in both computational analysis and established experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical and Chemical Properties

The fundamental properties of a compound dictate its behavior in a chemical system. For **2-Phenylbenzylamine hydrochloride**, these characteristics are essential for predicting its reactivity, designing experimental conditions, and ensuring safe handling. The data presented below has been consolidated from various chemical data repositories.

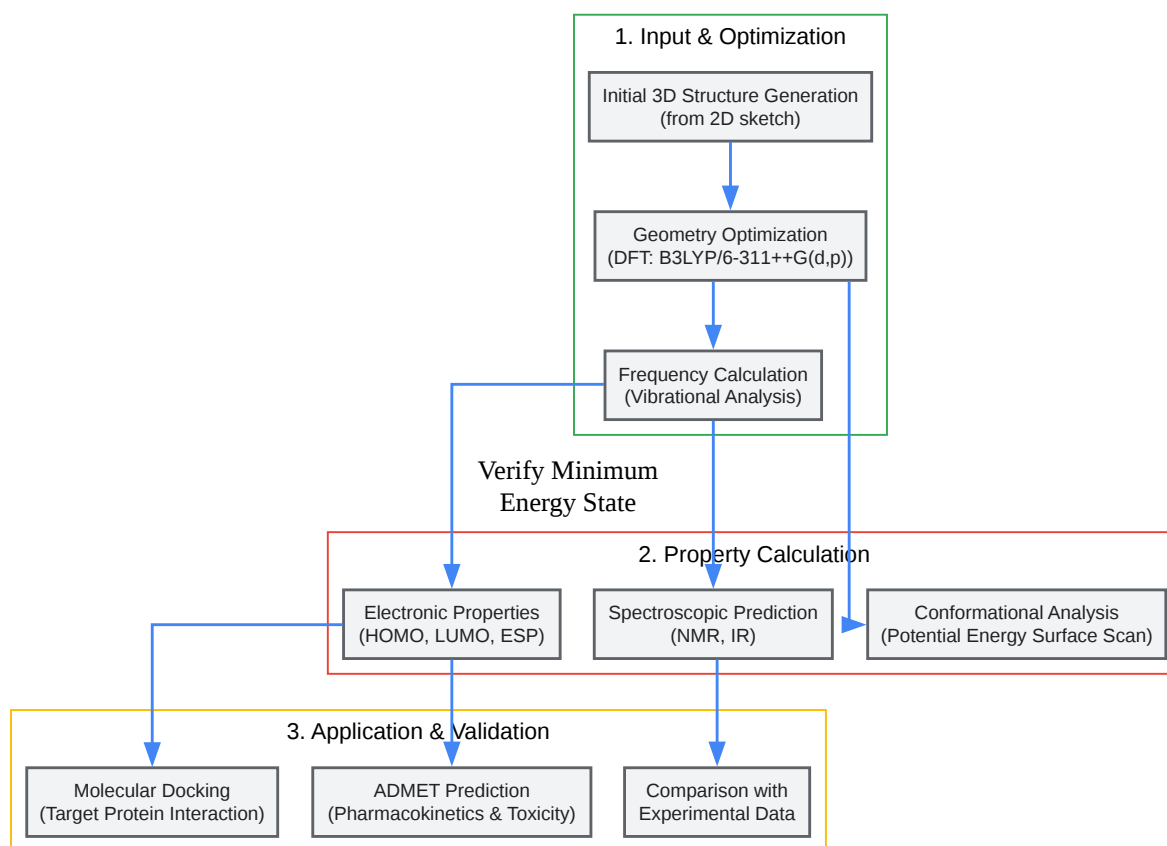
Property	Value	Source(s)
CAS Number	1924-77-2	[1][2][3]
Molecular Formula	C ₁₃ H ₁₃ N·HCl	[1][4]
Molecular Weight	219.71 g/mol	[1][4]
IUPAC Name	(2-phenylphenyl)methanamine hydrochloride	[3]
Appearance	White to pale yellow solid/crystalline powder	[1][2]
Purity	≥ 97% (HPLC)	[1][5]
Predicted pKa	8.97 ± 0.10	[2]
Solubility	Soluble in water and organic solvents	[1]
Storage Temperature	0 - 8 °C, Inert atmosphere, Keep in dark place	[1][2]

Note: Some properties like boiling point (106°C at 1mm) and density (1.06 g/cm³) are reported for the free base, 2-Phenylbenzylamine (C₁₃H₁₃N).[2][6]

Computational Chemistry Workflow for Property Prediction

To understand the molecule's behavior at a quantum level, a systematic computational analysis is indispensable. Density Functional Theory (DFT) is a powerful and widely-used method for predicting the geometric, electronic, and spectroscopic properties of organic molecules.[7] The workflow for such an analysis provides a logical framework for moving from a basic structure to a deep understanding of molecular behavior.

The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a common and reliable level of theory for organic compounds, offering a good balance between computational cost and accuracy for geometry optimization and electronic property calculation.[7][8]



[Click to download full resolution via product page](#)

Caption: A typical workflow for the computational analysis of **2-Phenylbenzylamine hydrochloride**.

Spectroscopic Elucidation: A Theoretical Perspective

Spectroscopic techniques are fundamental to confirming the structure and purity of a chemical compound. Theoretical predictions from computational models can aid in the interpretation of

experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.
 - Aromatic Protons (Ar-H): Protons on the two phenyl rings will likely appear as a complex multiplet between δ 7.0-8.0 ppm. The specific substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.
 - Benzylic Protons ($-\text{CH}_2-$): The two protons of the methylene bridge are diastereotopic and should appear as a singlet or a pair of doublets, typically in the range of δ 3.5-4.5 ppm.[\[9\]](#)
 - Amine Protons ($-\text{NH}_3^+$): In the hydrochloride salt, the amine protons will be protonated. They are expected to appear as a broad singlet, typically downfield (δ 8.0-9.0 ppm), due to proton exchange and quadrupolar coupling with the nitrogen atom.[\[9\]](#)
- ^{13}C NMR: The carbon NMR will provide information on the carbon skeleton.
 - Aromatic Carbons: At least six distinct signals are expected in the aromatic region (δ 120-145 ppm), corresponding to the carbons of the biphenyl system.
 - Benzylic Carbon ($-\text{CH}_2-$): A single signal is expected in the aliphatic region, typically around δ 40-50 ppm.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- N-H Stretch: A broad and strong absorption band is expected in the range of 3000-3300 cm^{-1} corresponding to the stretching vibrations of the ammonium ($-\text{NH}_3^+$) group.
- C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm^{-1} .
- C=C Aromatic Stretch: Several characteristic bands will appear in the 1450-1600 cm^{-1} region.[\[10\]](#)
- C-N Stretch: A medium intensity band can be expected in the 1020-1250 cm^{-1} range.

Experimental Protocols for Property Verification

Theoretical data must be validated by empirical measurement. The following protocols outline standard procedures for characterizing a solid amine hydrochloride salt like **2-**

Phenylbenzylamine hydrochloride.

Workflow for Spectroscopic Characterization

```
digraph "Spectroscopy_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5]; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cas 1924-77-2,2-PHENYLBENZYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-phenylbenzylamine hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: Situating 2-Phenylbenzylamine Hydrochloride in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3043381#2-phenylbenzylamine-hydrochloride-theoretical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com